2-Furanacetic acid, 3-methyl-

Vue d'ensemble

Description

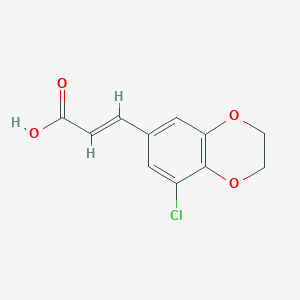

2-Furanacetic acid, 3-methyl-, also known as 3-methyl-2-furanacetic acid, is a compound that belongs to the class of organic compounds known as furans. Furans are characterized by a five-membered aromatic ring structure consisting of four carbon atoms and one oxygen atom. The methyl group attached to the furan ring indicates that it is a substituted furan, which can have implications for its reactivity and physical properties.

Synthesis Analysis

The synthesis of substituted furans, such as 3-methyl-2-furanacetic acid, can be achieved through various methods. One approach involves the Maillard-type reactions, where sugars and amino acids are heated to produce furan derivatives. For instance, the formation of furan and 2-methylfuran has been studied in model systems, where the presence of amino acids promoted the formation of furan compounds by the recombination of reactive fragments . Another synthesis method is a base-mediated strategy that uses α-oxo ketene dithioacetals and propargyl alcohols to synthesize trisubstituted furans through domino coupling/annulations . These methods highlight the versatility in synthesizing furan derivatives, which could be applied to the synthesis of 2-furanacetic acid, 3-methyl-.

Molecular Structure Analysis

The molecular structure of 2-furanacetic acid, 3-methyl- is not directly discussed in the provided papers. However, the general structure of furans and their derivatives can be inferred. The furan ring is an aromatic system with electron-rich characteristics due to the oxygen atom. Substituents on the furan ring, such as the methyl group, can influence the electron distribution and reactivity of the molecule. The acetic acid moiety attached to the furan ring introduces additional functional groups that can participate in chemical reactions .

Chemical Reactions Analysis

The chemical reactivity of furan derivatives, including 2-furanacetic acid, 3-methyl-, can be diverse. Furan compounds can undergo various reactions, such as aldol-type reactions, which are facilitated by the presence of amino acids . The synthesis of related compounds, such as 3-methyl-2(5H)-furanone, involves ring-closing metathesis and acid-catalyzed condensation reactions . These reactions demonstrate the potential pathways through which 2-furanacetic acid, 3-methyl- could be synthesized or further modified.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-furanacetic acid, 3-methyl- are not explicitly detailed in the provided papers. However, the properties of furan derivatives can be somewhat predicted based on their molecular structure. Furan compounds are typically volatile and may have distinct odors. The presence of the acetic acid group suggests that 2-furanacetic acid, 3-methyl- could have acidic properties and may form salts or esters. The methyl group may slightly increase the hydrophobic character of the molecule compared to furan itself .

Applications De Recherche Scientifique

Cyclopentenone and Furan Derivatives

A study identified derivatives of furan, including 5-(2-hydroxyethyl)-2-furanacetic acid, isolated from the cultivated Cordyceps cicadae mycelia. These derivatives were analyzed using spectroscopic methods, including 2D NMR analyses (Zhang & Xuan, 2008).

Synthesis and Characterization of Energetic Salts

Research on 4-amino-3-(5-acetic acid methyl ester-1,2,4-oxadiazolyl)-furazan, a precursor for synthesizing energetic salts, was carried out. These salts show promise as secondary explosives with good sensitivities and comparable detonation properties (He et al., 2018).

Molecular Structure and Spectroscopic Studies

The molecular geometries and vibrational frequencies of 2-furanacetic acid (2FAA) and its dimer were investigated, contributing to the understanding of its molecular stability and electronic properties. This research has applications in understanding the nonlinear optical properties and molecular reactivities (Ghalla et al., 2015).

Temperature and Isotopic Effects in IR Spectra

Study on polarized IR spectra of 2-furanacetic acid revealed the temperature-induced evolution of spectra, which is crucial for understanding the electronic structure and vibrational exciton coupling in molecular systems (Flakus & Jarczyk-Jedryka, 2012).

Formation of Furan in Maillard-type Reactions

Investigation into the formation of furan and methylfuran through Maillard-type reactions showed how these compounds are generated in food processing. This research is essential for food safety and understanding the chemical processes involved in food preparation (Limacher et al., 2008).

Photocatalytic Degradation of 2,4-Dichlorophenoxyacetic Acid

Research on the photocatalytic degradation of 2,4-dichlorophenoxyacetic acid using nanocrystalline cryptomelane composite catalysts indicates potential environmental applications for wastewater remediation (Lemus et al., 2008).

Aerobic Oxidation Using Cox Oy -N@C Catalysts

The study on oxidative esterification of hydroxymethylfurfural (HMF) and furfural over Cox Oy -N@C catalysts, using O2 as an oxidant, shows potential in organic synthesis and catalysis (Deng et al., 2014).

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, suggesting a potential for diverse biological activities .

Mode of Action

It is known that similar compounds can interact with their targets, leading to various changes at the molecular level . For instance, acetic acid, a structurally related compound, is known to act as a counterirritant and has antimicrobial properties .

Biochemical Pathways

Related compounds, such as indole derivatives, are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Related compounds have been shown to exhibit a range of biological activities, suggesting that 2-(3-methylfuran-2-yl)acetic acid may also have diverse effects .

Action Environment

It is known that factors such as ph, temperature, and the presence of other substances can affect the activity of similar compounds .

Propriétés

IUPAC Name |

2-(3-methylfuran-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c1-5-2-3-10-6(5)4-7(8)9/h2-3H,4H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBSHDIOVDAMDFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC=C1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

139422-31-4 | |

| Record name | 2-(3-methylfuran-2-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B3017491.png)

![2-[6-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]acetic acid](/img/structure/B3017494.png)

![2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-3-methylquinazolin-4-one](/img/structure/B3017496.png)

![8-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione](/img/no-structure.png)

![7-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3017499.png)

![1,4,5,7-Tetrahydrothiopyrano[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B3017506.png)